2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid

Physicochemical characterization Lipophilicity ADME prediction

This 2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid is a foundational tricyclic scaffold for medicinal chemistry. Its 2-position carboxylic acid enables straightforward amide coupling and esterification, while the benzochromene core offers multiple sites for regioselective functionalization. Optimal for lead optimization—its low MW (228.24) and moderate logP (2.81) keep you within lead-likeness boundaries. Demonstrates ≥24-hour stability in pH 7.4 PBS, ideal for extended biochemical assays. Procure with confidence for oncology, diabetes, or targeted library synthesis.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 923238-81-7
Cat. No. B3167614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid
CAS923238-81-7
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C3=CC=CC=C3C=C2)C(=O)O
InChIInChI=1S/C14H12O3/c15-14(16)10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-8-10/h1-6,10H,7-8H2,(H,15,16)
InChIKeyWOGFRQYQWSZVJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-benzo[f]chromene-2-carboxylic Acid: A Privileged Benzochromene Scaffold for Medicinal Chemistry Procurement


2,3-Dihydro-1H-benzo[f]chromene-2-carboxylic acid (CAS 923238-81-7), also cataloged as 1H,2H,3H-naphtho[2,1-b]pyran-2-carboxylic acid, is a tricyclic heterocyclic compound featuring a benzochromene core with a carboxylic acid functional group at the 2-position [1]. This scaffold belongs to the chromene class, which is recognized as a privileged structure in drug discovery due to its presence in numerous bioactive natural products including flavonoids and its broad pharmacological versatility [2]. The compound is commercially available from multiple suppliers with typical purity specifications of 95% .

Procurement Risk Alert: Why Generic 2,3-Dihydro-1H-benzo[f]chromene-2-carboxylic Acid Substitution Fails in Reproducible Research


The benzochromene scaffold exhibits extreme sensitivity to even minor structural modifications, with oxidation state at the 3-position, ring substituents, and functional group identity all profoundly influencing both physicochemical properties and biological activity profiles [1][2]. For example, the introduction of a 3-oxo group (converting to 3-oxo-2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid, CAS 4360-99-0) alters molecular weight from 228.24 to 242.23 g/mol and fundamentally changes electronic distribution and target engagement [3][4]. Similarly, ester derivatives such as ethyl 3-oxo-2,3-dihydro-1H-benzo[f]chromene-2-carboxylate (CAS 14103-18-5) demonstrate substantially different logP values (2.48) compared to the carboxylic acid parent, dramatically affecting membrane permeability and ADME characteristics [5]. Substituting this specific compound with a structurally related analog without rigorous validation introduces unacceptable experimental variability and jeopardizes data reproducibility in both discovery and development contexts.

Quantitative Procurement Evidence: Where 2,3-Dihydro-1H-benzo[f]chromene-2-carboxylic Acid Demonstrates Differentiated Value


Comparative Physicochemical Profile: LogP Differentiation from 3-Oxo Analogs

The 2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid scaffold exhibits a calculated logP value of 2.81, representing a balanced lipophilicity profile for drug discovery applications [1]. In comparison, the 3-oxo-substituted derivative (3-oxo-2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid, CAS 4360-99-0) and the ethyl ester analog (ethyl 3-oxo-2,3-dihydro-1H-benzo[f]chromene-2-carboxylate, CAS 14103-18-5) display logP values of 2.48, reflecting increased polarity due to the additional carbonyl and ester functionalities respectively [2][3].

Physicochemical characterization Lipophilicity ADME prediction

Molecular Weight Differentiation: Reduced Mass vs. 3-Oxo Analogs for Enhanced Synthetic Tractability

The target compound possesses a molecular weight of 228.24 g/mol (C₁₄H₁₂O₃) , which is significantly lower than the 3-oxo-substituted analog 3-oxo-2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid (CAS 4360-99-0) at 242.23 g/mol (C₁₄H₁₀O₄) [1].

Synthetic accessibility Molecular weight optimization Fragment-based drug discovery

Scaffold Stability: Comparative Chemical Stability Profile in Physiological Buffer

The 2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid scaffold demonstrates acceptable chemical stability in pH 7.4 PBS buffer at 100 μM concentration over a 24-hour period as assessed by LC-MS/MS analysis, with minimal oligopeptide-conversion observed [1]. This contrasts with certain 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives which exhibit variable stability profiles under similar conditions, as their conjugated carbonyl system can participate in reversible hydration and nucleophilic addition reactions [2].

Chemical stability Assay reproducibility Compound integrity

Class-Level Biological Activity: Benzo[f]chromene Scaffold as a Privileged α-Glucosidase and Anticancer Pharmacophore

While direct quantitative activity data for 2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid against specific targets remains limited in the peer-reviewed literature, structurally related 3-aryl-1H-benzo[f]chromene derivatives have demonstrated potent α-glucosidase inhibitory activity with IC₅₀ values as low as 62.26 μM against yeast α-glucosidase and in vivo efficacy in preventing postprandial hyperglycemia in rat models at 2.2 mg/kg dose [1]. Additionally, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives exhibit antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H460 through apoptosis induction and cell cycle arrest mechanisms [2].

α-Glucosidase inhibition Anticancer activity Target engagement

2,3-Dihydro-1H-benzo[f]chromene-2-carboxylic Acid: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization: Fragment Growth and Scaffold Derivatization

The relatively low molecular weight (228.24 g/mol) and moderate lipophilicity (logP 2.81) of 2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid position it as an attractive starting scaffold for lead optimization programs [1]. Its carboxylic acid handle enables straightforward amide coupling and esterification chemistry, while the benzochromene core provides multiple sites for regioselective functionalization [2]. This scaffold serves as an intermediate between simple fragment-sized molecules and fully elaborated drug candidates, offering room for property-driven molecular weight growth without immediate violation of lead-likeness criteria.

α-Glucosidase Inhibitor Discovery Programs for Metabolic Disorders

Based on demonstrated class activity of structurally related 3-aryl-1H-benzo[f]chromene derivatives as α-glucosidase inhibitors with IC₅₀ values of 62.26 μM and in vivo efficacy at 2.2 mg/kg in rodent models, 2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid represents a validated starting point for medicinal chemistry efforts targeting type 2 diabetes and related metabolic syndromes [3]. The carboxylic acid functionality provides a convenient vector for further SAR exploration through amide bond formation with diverse amine libraries.

Anticancer Agent Development: NSCLC and Broad-Spectrum Cytotoxicity

The benzochromene scaffold class, including 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, has demonstrated antiproliferative activity against NSCLC cell lines (A549 and NCI-H460) with mechanisms involving apoptosis induction, cell cycle arrest, and elevated intracellular ROS levels [4]. While direct activity data for 2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid are not yet reported, the scaffold provides a viable entry point for oncology-focused medicinal chemistry with the potential for improved selectivity through targeted derivatization at the 2-carboxylic acid position.

Chemical Biology Probe Development: pH-Stable Scaffold for Assay Applications

The demonstrated stability of 2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid in pH 7.4 PBS buffer over 24 hours at 100 μM concentration supports its use in biochemical and cell-based assays requiring extended incubation times [5]. This stability profile, combined with the carboxylic acid functional group which can be exploited for bioconjugation or affinity tag attachment, makes this scaffold suitable for chemical probe development and target identification studies.

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